N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide
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Overview
Description
Preparation Methods
The synthesis of SW-034538 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring, which is a crucial part of the SW-034538 structure.
Substitution Reactions: Subsequent steps involve substitution reactions to introduce various functional groups into the thiazole ring.
Coupling Reactions: The final steps involve coupling reactions to attach the remaining parts of the molecule, resulting in the formation of SW-034538.
Industrial production methods for SW-034538 are not well-documented, as it is primarily used for research purposes. the synthesis typically follows standard organic chemistry techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
SW-034538 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in SW-034538 can undergo electrophilic and nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SW-034538 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of TAOK2 and related kinases.
Biology: SW-034538 is used to investigate the role of TAOK2 in various biological processes, including cell signaling and apoptosis.
Medicine: Research on SW-034538 has implications for the development of new therapeutic agents targeting TAOK2, which is involved in various diseases, including cancer and neurodegenerative disorders .
Mechanism of Action
SW-034538 exerts its effects by inhibiting the activity of TAOK2. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways regulated by TAOK2, affecting various cellular processes such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
SW-034538 is unique in its high potency and selectivity for TAOK2. Similar compounds include:
TAOK2 Inhibitor 1: Another potent inhibitor of TAOK2 with a different chemical structure.
TAOK2 Inhibitor 2: A less potent inhibitor with broader kinase selectivity.
TAOK2 Inhibitor 3: A compound with similar potency but different pharmacokinetic properties
Compared to these compounds, SW-034538 stands out due to its high selectivity and potency, making it a valuable tool for research on TAOK2 and its associated pathways.
Properties
Molecular Formula |
C18H20N4O3S2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H20N4O3S2/c1-5-15(23)22-18-19-10(2)16(27-18)13-9-26-17(21-13)20-12-8-11(24-3)6-7-14(12)25-4/h6-9H,5H2,1-4H3,(H,20,21)(H,19,22,23) |
InChI Key |
JFOPCMLQDWPJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
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